molecular formula C7H12N2O B1319104 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 192661-38-4

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No. B1319104
M. Wt: 140.18 g/mol
InChI Key: ZICNHHFTLCVQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic compound with the empirical formula C7H12N2O . It has a molecular weight of 140.18 . The compound is in liquid form .


Molecular Structure Analysis

The SMILES string of “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is CN1N=CC(CCCO)=C1 . The InChI is 1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a liquid . It has a molecular weight of 140.18 . The compound’s CAS Number is 192661-38-4 .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Characterization of Nickel(II), Zinc(II), and Palladium(II) Complexes Research led by Zhang et al. (2008) highlights the synthesis of pyrazole-based polydentate ligands, including the derivatives of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. The study involves creating coordination compounds with these ligands and metals such as Zinc, Nickel, and Palladium, revealing complex structural characteristics and coordination geometry around the metal ions. The findings are essential for understanding the structural and chemical properties of these compounds, potentially contributing to applications in catalysis, material science, and pharmaceuticals (Zhang et al., 2008).

Copper(II) Complexes for Catalytic Activities Zhang et al. (2007) synthesized a series of copper(II) complexes using pyrazole-based N2O ligands related to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. These complexes were structurally characterized and tested for their catalytic activities, specifically modeling the functional properties of catechol oxidase. This research provides insights into the potential of these complexes in catalytic applications, such as in the field of bioinorganic chemistry (Zhang et al., 2007).

Crystal Growth and Material Properties

Synthesis and Characterization of 1‐Phenyl‐3‐(Propan‐2‐yl)‐1H‐Pyrazol‐5‐ol Single Crystals Vyas et al. (2012) focused on the synthesis and characterization of pyrazole derivatives, particularly in the context of their crystal growth using solvent evaporation techniques. The research provides detailed insights into the thermal and dielectric properties of these crystals, which could be relevant for materials science, especially in designing and developing new materials with specific thermal and electrical properties (Vyas et al., 2012).

Catalytic and Biological Applications

Copper(II) Complexes Derived from Pyrazole-Based Ligands The research by Zerrouki, Touzani, and El Kadiri (2011) presents the synthesis of new tripodal ligands related to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol and explores their copper(II) complexes' catalytic activities. This study is significant for understanding the potential application of these complexes in catalysis, especially for reactions involving the oxidation of organic compounds (Zerrouki, Touzani, & El Kadiri, 2011).

Safety And Hazards

The compound is classified as a combustible liquid . Its WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNHHFTLCVQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596383
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

CAS RN

192661-38-4
Record name 1-Methyl-1H-pyrazole-4-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192661-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of ethyl 3-(1-methyl-1H-pyrazol-4-yl)propionate (1.05 g) in tetrahydrofuran (10 ml) was added lithium aluminum hydride (0.22 g) under nitrogen atmosphere After the mixture was stirred for 30 minutes, water and 15% sodium hydroxide aqueous solution were added successively to the mixture. The resulting precipitates were filtered off through Celite® pad and the filtrate was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 3-(1-methyl-1H-pyrazol-4-yl)-1-propanol.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.